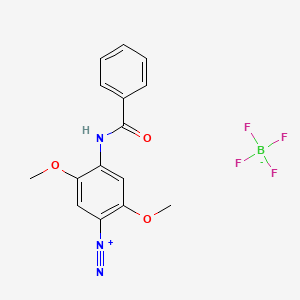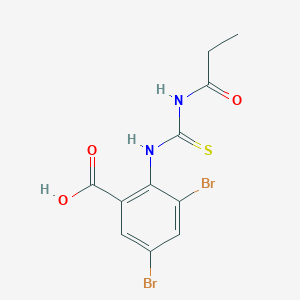
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol is an organic compound characterized by the presence of a chloro-substituted methylenedioxyphenyl group attached to a hepten-3-ol chain
準備方法
The synthesis of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,5-methylenedioxybenzene and 6-methyl-1-hepten-3-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the alkylation of 2-chloro-4,5-methylenedioxybenzene with 6-methyl-1-hepten-3-ol under controlled conditions to form the target compound.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity of the compound.
化学反応の分析
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles, while reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives.
科学的研究の応用
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
類似化合物との比較
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(2-Chloro-4,5-methylenedioxyphenyl)-4,4-dimethyl-1-penten-3-ol and 1-(2-Chloro-4,5-methylenedioxyphenyl)-4-methyl-1-penten-3-one.
Uniqueness: The unique structural features of this compound, such as the hepten-3-ol chain and the specific positioning of the chloro and methylenedioxy groups, contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H19ClO3 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
1-(6-chloro-1,3-benzodioxol-5-yl)-6-methylhept-1-en-3-ol |
InChI |
InChI=1S/C15H19ClO3/c1-10(2)3-5-12(17)6-4-11-7-14-15(8-13(11)16)19-9-18-14/h4,6-8,10,12,17H,3,5,9H2,1-2H3 |
InChIキー |
LCLWFMKTPZFRJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C=CC1=CC2=C(C=C1Cl)OCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)



![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)
![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

